

CH1055 probe stability in biological media

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Compound of Interest

Compound Name: CH1055

Cat. No.: B12422057

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CH1055 Probe Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of the **CH1055** near-infrared (NIR-II) fluorescent probe in biological media.

Frequently Asked Questions (FAQs)

Q1: What is the **CH1055** probe and what are its primary applications?

A1: **CH1055** is a near-infrared II (NIR-II) fluorescent dye with an excitation wavelength of approximately 808 nm and an emission wavelength of around 1055 nm.^[1] It is primarily used as a fluorescent probe for in vivo and ex vivo imaging due to its deep tissue penetration and high signal-to-background ratio. **CH1055** can be conjugated with antibodies, peptides, or other ligands for targeted imaging of specific biological structures, such as tumors or areas of cartilage degeneration.^{[2][3]}

Q2: What are the recommended storage conditions for the **CH1055** probe?

A2: For long-term stability, stock solutions of the **CH1055** probe should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.^[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: Is the **CH1055** probe stable in aqueous solutions?

A3: While **CH1055** is soluble in aqueous solutions, some aggregation-induced emission (AIE) luminogens can exhibit altered fluorescent properties in aqueous environments.^{[4][5]} For some applications, formulation into nanoparticles or conjugation with hydrophilic molecules like polyethylene glycol (PEG) can improve stability and biocompatibility.

Q4: How does the stability of **CH1055** compare to other fluorescent probes?

A4: While direct comparative stability data in various biological media is limited, studies have shown that some NIR-II probes, a class to which **CH1055** belongs, can offer good photostability. The specific stability will depend on the experimental conditions.

Q5: Can I use the **CH1055** probe for live-cell imaging?

A5: Yes, the **CH1055** probe can be used for live-cell imaging. However, as with any fluorescent probe, it is important to optimize the concentration and incubation time to minimize potential cytotoxicity and phototoxicity.

Troubleshooting Guides

Problem 1: Low or No Fluorescent Signal

Possible Cause	Troubleshooting Steps
Probe Degradation	Ensure the probe has been stored correctly at -20°C or -80°C and protected from light. ^[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Incorrect Filter Sets	Verify that the excitation and emission filters on your imaging system are appropriate for the spectral characteristics of CH1055 (Excitation ~808 nm, Emission ~1055 nm). ^[1]
Low Probe Concentration	Optimize the probe concentration by performing a titration experiment to find the optimal signal-to-noise ratio.
Photobleaching	Minimize the exposure time and excitation light intensity during image acquisition. Consider using an anti-fade mounting medium for fixed samples.
Quenching	The biological environment can sometimes quench fluorescence. See the "Fluorescence Quenching" section below for more details.

Problem 2: High Background Signal

Possible Cause	Troubleshooting Steps
Autofluorescence	Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a lower wavelength excitation or spectral unmixing if your imaging software supports it.
Probe Aggregation	Aggregation of the probe can lead to non-specific signals. Ensure the probe is fully dissolved in a suitable solvent before diluting in your biological medium. Sonication may help to break up aggregates.
Non-specific Binding	If using a conjugated CH1055 probe, ensure that appropriate blocking steps are included in your protocol to prevent non-specific binding of the targeting moiety.

Problem 3: Signal Fades Quickly (Photobleaching)

Possible Cause	Troubleshooting Steps
High Excitation Power	Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal.
Long Exposure Times	Use the shortest possible exposure time for image acquisition.
Repetitive Imaging	Limit the number of exposures on the same field of view.
Oxygen Presence	For fixed samples, use an antifade mounting medium that contains an oxygen scavenger.

Experimental Protocols

General Protocol for Staining Live Cells with CH1055 Probe

This is a general guideline; specific concentrations and incubation times should be optimized for your cell type and experimental conditions.

- **Cell Preparation:** Culture cells to the desired confluency on a suitable imaging dish or plate.
- **Probe Preparation:** Prepare a stock solution of the **CH1055** probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in your cell culture medium. The final concentration should be determined empirically but can range from 1 to 10 μM .
- **Staining:** Remove the existing cell culture medium and replace it with the medium containing the **CH1055** probe.
- **Incubation:** Incubate the cells for a predetermined period (e.g., 15-60 minutes) at 37°C, protected from light.
- **Washing:** Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or cell culture medium to remove any unbound probe.
- **Imaging:** Image the cells using a fluorescence microscope equipped with the appropriate NIR-II filter set.

Protocol for Ex Vivo Tissue Staining with CH1055 Probe

This protocol is a general guide for staining tissue sections.

- **Tissue Preparation:** Prepare fresh or frozen tissue sections on microscope slides.
- **Probe Dilution:** Dilute the **CH1055** probe to the desired concentration in a suitable buffer (e.g., PBS).
- **Staining:** Apply the diluted probe solution to the tissue section, ensuring complete coverage.
- **Incubation:** Incubate the slides in a humidified chamber for a specific duration (e.g., 30-60 minutes) at room temperature, protected from light.

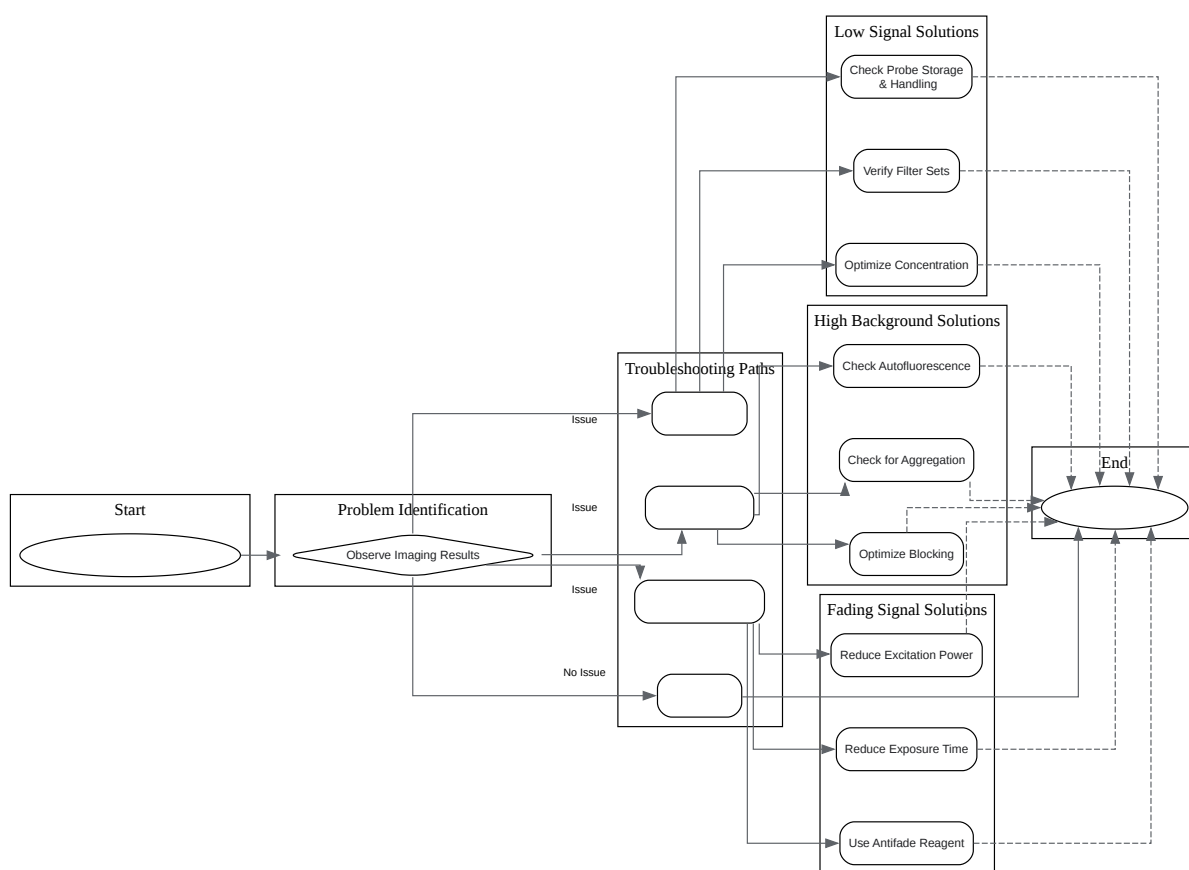
- Washing: Gently wash the slides three times with PBS to remove the unbound probe.
- Mounting: Mount the slides with an appropriate mounting medium.
- Imaging: Image the tissue sections using a fluorescence microscope or slide scanner equipped for NIR-II imaging.

Data Presentation

Table 1: Physicochemical Properties of **CH1055** Probe

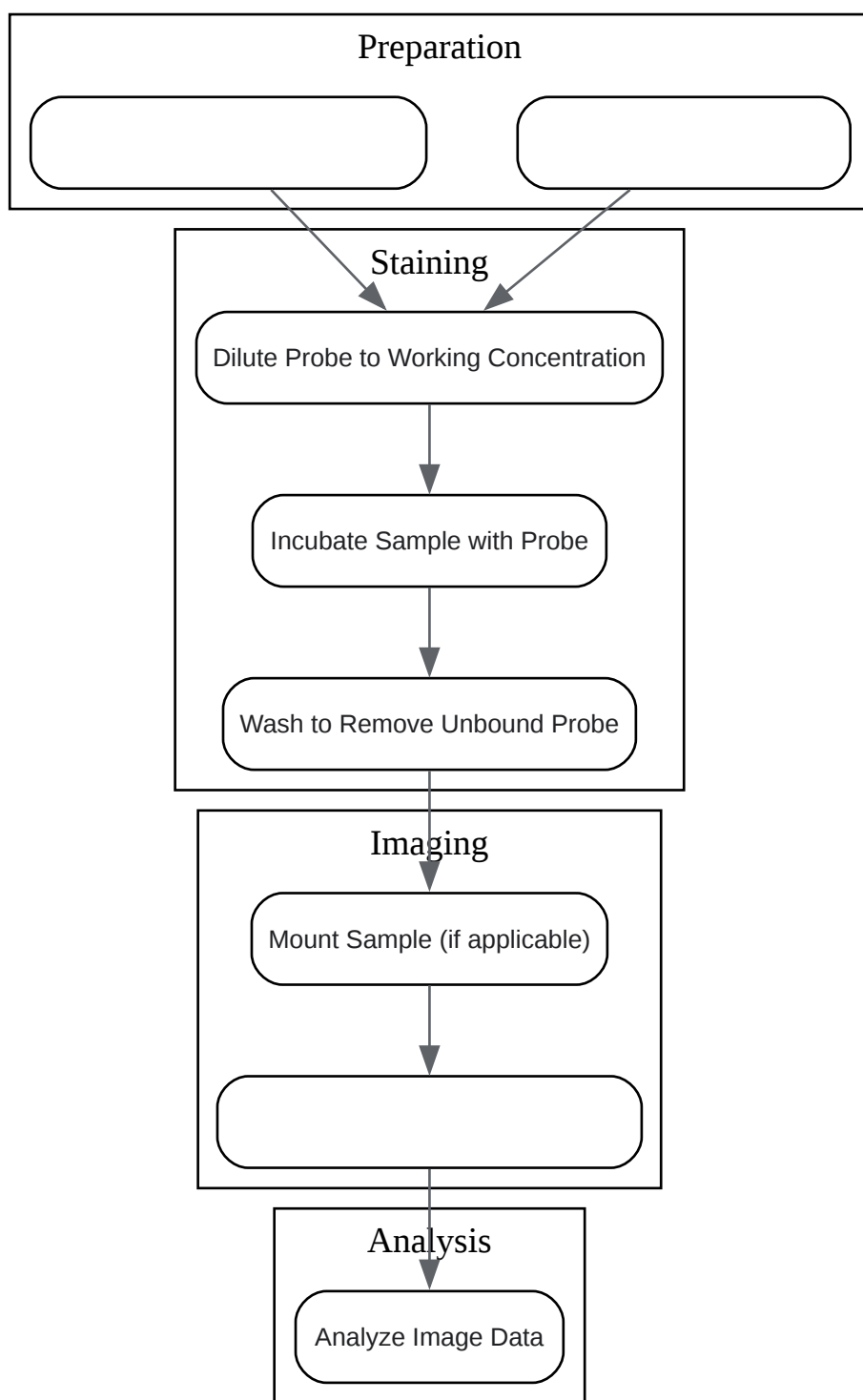
Property	Value	Reference
Excitation Wavelength	~808 nm	[1]
Emission Wavelength	~1055 nm	[1]
Molecular Weight	~970 Da	[1]

Mandatory Visualization



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Caption: Troubleshooting workflow for **CH1055** probe imaging experiments.



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Caption: General experimental workflow for using the **CH1055** probe.

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